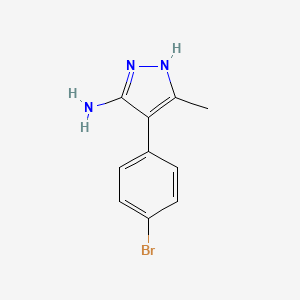

4-(4-溴苯基)-3-甲基-1H-吡唑-5-胺

描述

Molecular Structure Analysis

The molecular structure of compounds related to 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine has been extensively studied using various computational and experimental techniques. For instance, the optimized molecular structure and vibrational frequencies of a closely related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, with results aligning well with experimental infrared bands and X-ray diffraction (XRD) data . Similarly, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined by X-ray diffraction analysis, providing insights into the photophysical properties in various solvents . The vibrational and electronic absorption spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were also studied, revealing details about the equilibrium geometry, bonding features, and harmonic vibrational frequencies through density functional theory (DFT) .

Synthesis Analysis

The synthesis of related compounds involves various reactions, such as the reaction of primary and secondary amines with tosylates to produce N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, which have shown significant analgesic activity . Another example includes the synthesis of a Schiff base compound by reacting 1-phenyl-3-methyl-4-(α-furoyl)-pyrazolone-5 with p-bromoaniline, followed by characterization through elemental analysis, IR spectra, and X-ray single-crystal diffraction .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from studies on their molecular docking, which suggests potential inhibitory activity against target proteins, indicating possible anti-neoplastic properties . Additionally, the synthesis of Schiff bases derived from 4-[{(aryl)imino}ethyl]-3-methyl-1-(4′-methylphenyl)-2-pyrazolin-5-one and their copper(II) complexes highlights the reactivity of these compounds with metal ions, forming mononuclear octahedral complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse, with studies showing variations in extinction coefficients and quantum yields in different solvents, indicating solvatochromic behavior . The first hyperpolarizability and related properties of these compounds have been calculated, suggesting their potential role in nonlinear optics . The stability of the molecules, as indicated by hyperconjugative interactions and charge delocalization, has been analyzed using natural bonding orbital (NBO) analysis . The HOMO-LUMO analysis is crucial for understanding the charge transfer within the molecules .

科学研究应用

吡唑的化学和合成

吡唑衍生物在杂环化合物的合成中作为关键的构建块。它们的独特反应性允许在温和的反应条件下构建广泛的杂环化合物,包括吡唑咪唑、噻唑和其他化合物。吡唑在合成各种杂环骨架中的多功能性突出了它们在药学化学和药物发现中的重要性 (Gomaa & Ali, 2020).

生物活性

吡唑核心是许多具有生物活性的化合物中不可或缺的一部分,表现出广泛的药理特性,例如抗癌、抗炎、抗菌和抗病毒活性。对密切相关的吡唑啉衍生物的持续研究突出了它们在开发抗癌剂中的潜力,展示了基于吡唑的支架在治疗应用中的关键作用 (Pushkar Kumar Ray et al., 2022)。此外,吡唑啉因其 MAO 抑制特性而受到认可,表明其在治疗神经系统疾病中的潜力 (Mathew et al., 2013).

药物开发

吡唑衍生物已被确定为设计新药的关键药效团,其活性范围从 COX-2 抑制到药学化学中的各种其他靶向作用。它们在药物开发中的适应性从包含吡唑部分的各种治疗剂中可以明显看出 (Dar & Shamsuzzaman, 2015).

作用机制

Target of Action

Similar pyrazole derivatives have been reported to exhibit significant biological activities, including antileishmanial and antimalarial effects . These activities suggest that the compound may interact with key enzymes or proteins involved in these diseases.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Related compounds have been associated with the modulation of oxidative stress pathways . They have been reported to affect the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Result of Action

Related compounds have been reported to exhibit significant antileishmanial and antimalarial activities . For instance, one compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .

生化分析

Biochemical Properties

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased acetylcholine levels, affecting nerve impulse transmission. Additionally, 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

The effects of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site . This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in increased acetylcholine levels and altered nerve impulse transmission .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects diminish, and toxic effects become more pronounced at higher concentrations .

Metabolic Pathways

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This modulation can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine plays a crucial role in its activity and function. The compound has been shown to localize to specific subcellular compartments, such as mitochondria and lysosomes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine can influence its interactions with biomolecules and its overall biological activity .

属性

IUPAC Name |

4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGQAVPNQRLZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589429 | |

| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955575-53-8 | |

| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-(4-bromophenyl)-3-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)